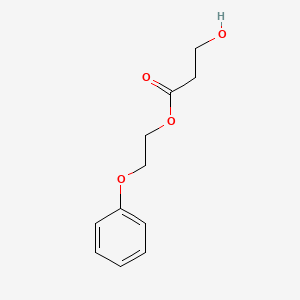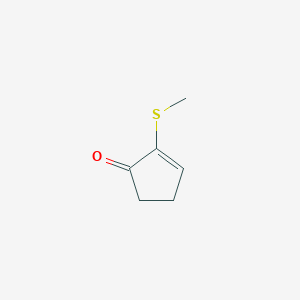
2-(Methylsulfanyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C6H8OS It is a derivative of cyclopent-2-en-1-one, where a methylsulfanyl group is attached to the second carbon of the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing derivatives of cyclopent-2-en-1-one involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride (SOCl2) in anhydrous ethanol. This one-pot synthesis is efficient and yields the desired products in reasonable amounts . Another method involves the Aza-Piancatelli rearrangement, which uses furan-2-yl(phenyl)methanol and 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate (Dy(OTf)3) as a catalyst .
Industrial Production Methods
Industrial production methods for 2-(Methylsulfanyl)cyclopent-2-en-1-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)cyclopent-2-en-1-one, like other cyclopentenones, undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: This compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Common nucleophiles include organocopper reagents and silyl enol ethers.
Michael Reaction: Typically involves silyl enol ethers and siloxanes.
Diels-Alder Reaction: Requires dienes and can be catalyzed by Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a Danishefsky-type diene can yield a fused tricyclic system .
Applications De Recherche Scientifique
2-(Methylsulfanyl)cyclopent-2-en-1-one has several applications in scientific research:
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)cyclopent-2-en-1-one involves its role as an electrophile in chemical reactions. The compound’s enone system allows it to participate in nucleophilic conjugate additions, where nucleophiles attack the β-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-2-en-1-one: The parent compound, lacking the methylsulfanyl group.
Cyclopentenone: A general term for compounds containing the cyclopentenone moiety.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Uniqueness
2-(Methylsulfanyl)cyclopent-2-en-1-one is unique due to the presence of the methylsulfanyl group, which can influence its reactivity and properties. This functional group can participate in additional chemical reactions, such as oxidation or substitution, providing further versatility in synthetic applications .
Propriétés
Numéro CAS |
60887-85-6 |
|---|---|
Formule moléculaire |
C6H8OS |
Poids moléculaire |
128.19 g/mol |
Nom IUPAC |
2-methylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8OS/c1-8-6-4-2-3-5(6)7/h4H,2-3H2,1H3 |
Clé InChI |
XJWLUVSHTRWHFW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


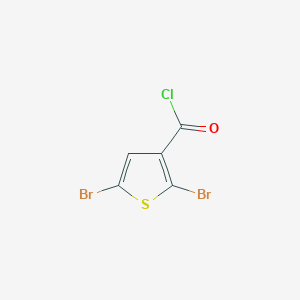
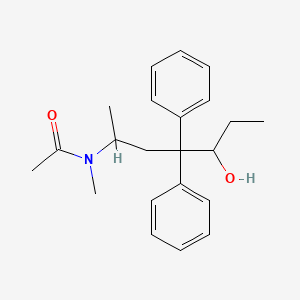
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
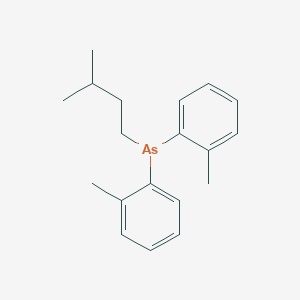
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
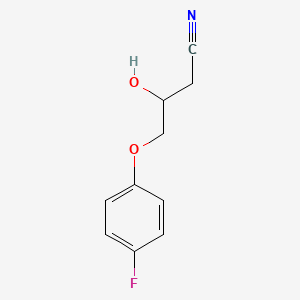
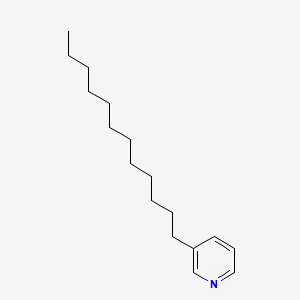
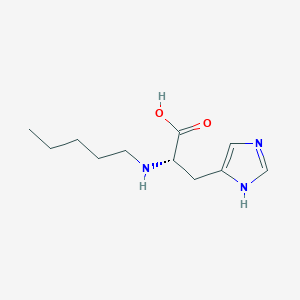
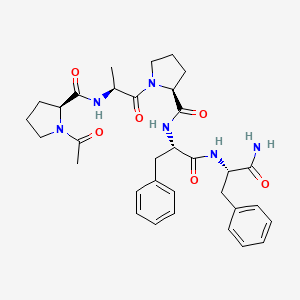
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
